1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
Scientific Research Applications
Palladium-catalyzed Aminocarbonylation
A study by Takács et al. (2014) demonstrates the use of piperidines with ester functionality in palladium-catalyzed aminocarbonylation, highlighting the versatility of piperidine derivatives in organic synthesis. This process allows for the efficient synthesis of carboxamides from iodoalkenes and iodobenzene, showcasing a method that could potentially be applied to the synthesis or modification of compounds similar to "1-(4-biphenylylcarbonyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide" (Takács et al., 2014).
Amidine Protection for Library Synthesis
Bailey et al. (1999) discuss the application of a 4-methoxybenzyl-4-nitrophenylcarbonate reagent for the N-protection of amidinonaphthol, which could be relevant for protecting functional groups in complex molecules like "this compound" during synthetic procedures (Bailey et al., 1999).
Heterocyclic Compound Synthesis
Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic properties. This research highlights the potential of "this compound" related structures in the development of new pharmaceutical agents (Abu‐Hashem et al., 2020).
Sila-Analogues of σ Ligands
Tacke et al. (2003) explore the synthesis and pharmacological properties of sila-analogues of high-affinity, selective σ ligands, showing the importance of structural analogues in understanding receptor interactions and developing therapeutic agents. This research may provide insights into designing analogues of "this compound" for biological applications (Tacke et al., 2003).
Mechanism of Action
Future Directions
The compound has potential as a chemical probe in future studies of the role of eIF2-α in protein synthesis-related cell physiology . Its ability to regulate global protein synthesis suggests it could have applications in understanding and potentially treating conditions related to protein synthesis.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-32-25-13-7-20(8-14-25)19-28-26(30)23-15-17-29(18-16-23)27(31)24-11-9-22(10-12-24)21-5-3-2-4-6-21/h2-14,23H,15-19H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMMBPOSYARSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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